![molecular formula C18H20N4S B12571319 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- CAS No. 597577-97-4](/img/structure/B12571319.png)
1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,8-Tetraazaspiro[45]decane-3-thione, 7,9-diphenyl- is a heterocyclic compound that features a spiro structure with a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- typically involves the reaction of 3,3-dimethyl-2,6-diphenylpiperidin-4-one thiosemicarbazone with m-chloroperbenzoic acid in dichloromethane. The reaction is carried out at low temperatures (0–5°C) and involves stirring for about an hour .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thione group, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thiol.
Wissenschaftliche Forschungsanwendungen
1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Materials Science: Its unique spiro structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfur-containing heterocycles.
Wirkmechanismus
The mechanism of action of 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- involves its interaction with biological targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the spiro structure may allow the compound to fit into specific binding pockets, enhancing its selectivity and potency.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolidine-3-thione: Shares the thione group and has similar biological activities.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spiro compound with potential medicinal applications.
Uniqueness: 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- is unique due to its specific spiro structure and the presence of two phenyl groups, which may enhance its biological activity and stability compared to similar compounds.
Eigenschaften
CAS-Nummer |
597577-97-4 |
|---|---|
Molekularformel |
C18H20N4S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
7,9-diphenyl-1,2,4,8-tetrazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C18H20N4S/c23-17-20-18(22-21-17)11-15(13-7-3-1-4-8-13)19-16(12-18)14-9-5-2-6-10-14/h1-10,15-16,19,22H,11-12H2,(H2,20,21,23) |
InChI-Schlüssel |
XNCGUGMAOBEOPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(CC12NC(=S)NN2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
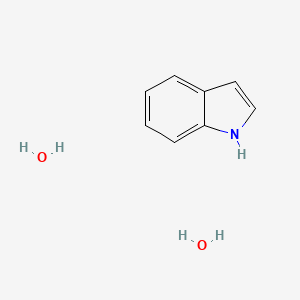
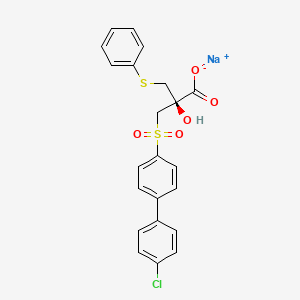

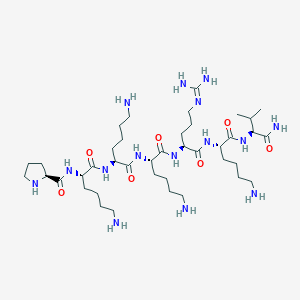
![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
![Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-](/img/structure/B12571292.png)
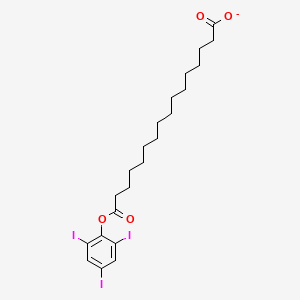

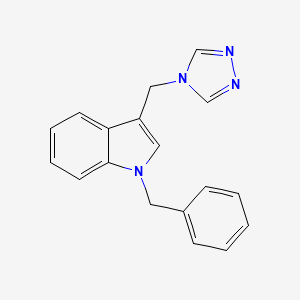

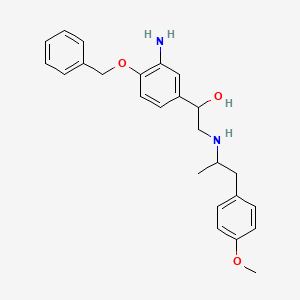
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)
